(S)-N-Desethyl Oxybutynin Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-N-Desethyl Oxybutynin Hydrochloride is a derivative of oxybutynin hydrochloride, a well-known antimuscarinic agent used primarily to treat overactive bladder. This compound is a metabolite of oxybutynin and retains similar pharmacological properties, making it a subject of interest in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

(S)-N-Desethyl Oxybutynin Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of structural modifications on antimuscarinic activity.

Biology: It serves as a tool to investigate the role of muscarinic receptors in various physiological processes.

Industry: It is used in the development of new formulations and delivery systems for antimuscarinic drugs.

Wirkmechanismus

Target of Action

The primary target of (S)-N-Desethyl Oxybutynin Hydrochloride, a metabolite of Oxybutynin, is the muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscles, particularly in the bladder .

Mode of Action

(S)-N-Desethyl Oxybutynin Hydrochloride acts by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition results in the relaxation of the detrusor muscle of the bladder, thereby reducing muscle activity and preventing the urge to void .

Biochemical Pathways

The compound affects the cholinergic pathway by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By inhibiting the muscarinic action of acetylcholine, it reduces the contractions of the bladder muscles and alleviates symptoms of overactive bladder .

Pharmacokinetics

For oxybutynin, it is known that it has a protein binding of 91-93% and an elimination half-life of 124-132 hours . The mean pharmacokinetic parameters for N-desethyloxybutynin were Cmax 3.9±2.5 ng/mL, AUC inf 51.1±43.1 h ng/mL, t1/2 7.7±5.9 h .

Result of Action

The molecular and cellular effects of the compound’s action result in the relaxation of the bladder smooth muscle . This reduces the frequency of involuntary contractions of the bladder and the associated symptoms of urinary urgency and incontinence .

Action Environment

It is known that the efficacy and side effects of oxybutynin can be influenced by individual patient factors, including age, liver and kidney function, and other concurrent medical conditions .

Safety and Hazards

Zukünftige Richtungen

There are opportunities for repositioning Oxybutynin Hydrochloride in terms of clinical trials for the management of hyperhidrosis, hot flashes, and obstructive sleep apnea . In vivo studies have shown a rapid increase in the absorption of the drug from microparticles loaded suppository when compared with the oral formulation and drug-loaded suppository in rats .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

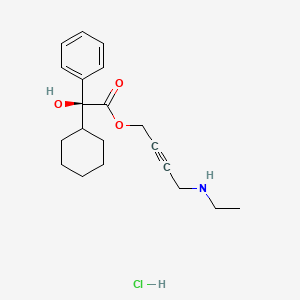

The synthesis of (S)-N-Desethyl Oxybutynin Hydrochloride typically involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then subjected to a series of reactions, including esterification and amination, to yield the final product .

Industrial Production Methods

Industrial production methods for (S)-N-Desethyl Oxybutynin Hydrochloride often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Desethyl Oxybutynin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

Reduction: This reaction is employed to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and various acids and bases for esterification and amination .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Oxybutynin Hydrochloride: The parent compound with similar antimuscarinic properties.

Solifenacin: Another antimuscarinic agent used to treat overactive bladder.

Tolterodine: A drug with similar therapeutic applications but different pharmacokinetic properties

Uniqueness

(S)-N-Desethyl Oxybutynin Hydrochloride is unique due to its specific metabolic profile and its potential for reduced side effects compared to its parent compound, oxybutynin hydrochloride .

Eigenschaften

IUPAC Name |

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-VEIFNGETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-trideuterio-2-[3-[hydroxy(phenyl)methyl]phenyl](313C)propanoic acid](/img/structure/B563821.png)

![3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine](/img/structure/B563838.png)